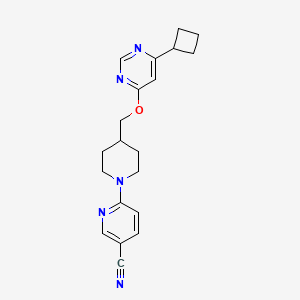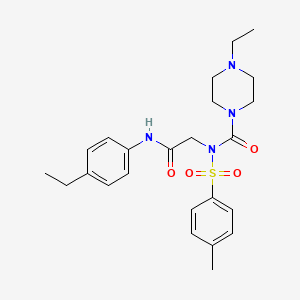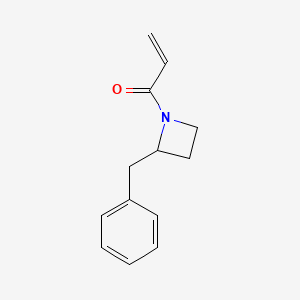![molecular formula C10H10N2O6 B2932513 2-[(4-Methoxy-3-nitrophenyl)formamido]acetic acid CAS No. 554407-07-7](/img/structure/B2932513.png)
2-[(4-Methoxy-3-nitrophenyl)formamido]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Methoxy-3-nitrophenyl)formamido]acetic acid is a chemical compound with the molecular formula C10H10N2O6 and a molecular weight of 254.2 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H10N2O6/c1-18-8-3-2-6(4-7(8)12(16)17)10(15)11-5-9(13)14/h2-4H,5H2,1H3,(H,11,15)(H,13,14) . This code provides a detailed description of the molecule’s structure, including the positions of the methoxy, nitro, formamido, and acetic acid groups.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Other physical and chemical properties such as boiling point, solubility, and stability under various conditions are not specified in the sources I found.Scientific Research Applications
Synthesis of Cyclic Hydroxamic Acids and Lactams
Research involving derivatives related to 2-[(4-Methoxy-3-nitrophenyl)formamido]acetic acid includes the synthesis of cyclic hydroxamic acids and lactams, highlighting their potential as intermediates in the creation of naturally occurring cyclic hydroxamic acids like DIBOA and DIMBOA from Gramineae. This pathway involves catalytic hydrogenation and reductive cyclization, demonstrating the compound's utility in organic synthesis and potential biological applications (Hartenstein & Sicker, 1993).
Antimicrobial Activity of Derivatives
Another significant area of research is the synthesis and evaluation of novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid for antimicrobial activities. This work underscores the compound's role in developing new antimicrobial agents, where these derivatives have shown significant activity against various strains of microbes, highlighting the compound's potential in pharmaceutical research and development (Noolvi, Patel, Kamboj, & Cameotra, 2016).
Optimization of Synthesis Processes
The optimization of synthesis processes using aniline derivatives and formic acid under microwave-assisted conditions is another application. This research aims to improve the efficiency and yield of amide synthesis, which is fundamental in pharmaceutical and organic chemistry. The study specifically evaluates the influence of the structure of amines on the reaction with formic acid, providing insights into reaction efficiency and the potential for process improvements in the synthesis of related compounds (Mycak, Doležal, Bílek, & Kolář, 2022).
Reduction of Nitroarenes and Azaaromatic Compounds
Research also explores the reduction of nitroarenes to aminoarenes using formic acid, highlighting a sustainable approach to the synthesis of amino derivatives. This process, catalyzed by ruthenium, demonstrates the versatility of formic acid as a reductant in the conversion of nitro compounds, including those related to this compound, into valuable aminoarenes and heterocyclic compounds (Watanabe, Ohta, Tsuji, Hiyoshi, & Tsuji, 1984).
Safety and Hazards
properties
IUPAC Name |
2-[(4-methoxy-3-nitrobenzoyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O6/c1-18-8-3-2-6(4-7(8)12(16)17)10(15)11-5-9(13)14/h2-4H,5H2,1H3,(H,11,15)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEYJLPHGQAHEDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2932430.png)
![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide](/img/structure/B2932431.png)
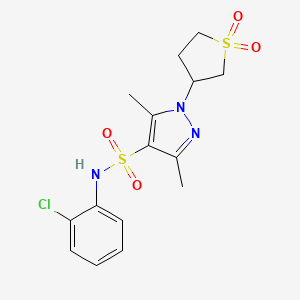
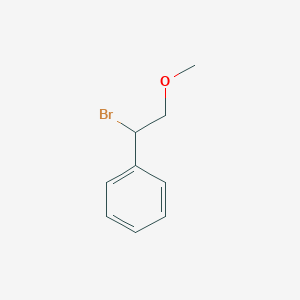
![7-(4-ethoxyphenyl)-3-((2-(2-methyl-1H-indol-3-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2932437.png)
![N-(cyanomethyl)-N-cyclopropyl-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2932439.png)
![N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2932440.png)
![3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-methylquinolin-4(1H)-one](/img/structure/B2932444.png)
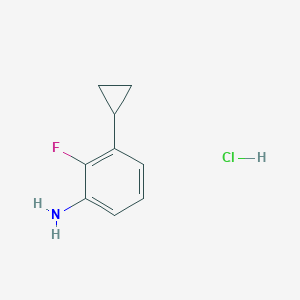
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B2932447.png)

